molecular formula C11H20O5 B14688338 Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol CAS No. 35334-61-3

Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol

Cat. No.: B14688338
CAS No.: 35334-61-3
M. Wt: 232.27 g/mol
InChI Key: IWEXAAHNUDWLRB-UHFFFAOYSA-N
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Description

Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol is an organic compound that features a unique combination of functional groups, including an acetic acid moiety, a dioxolane ring, and a methylpentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolane ring through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions. The resulting dioxolane is then subjected to a series of reactions to introduce the methylpentene chain and the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the formation of the desired product. Purification steps, including distillation and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol: shares similarities with other compounds containing dioxolane rings and acetic acid groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the acetic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

35334-61-3

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol

InChI

InChI=1S/C9H16O3.C2H4O2/c1-8(4-5-10)2-3-9-11-6-7-12-9;1-2(3)4/h4,9-10H,2-3,5-7H2,1H3;1H3,(H,3,4)

InChI Key

IWEXAAHNUDWLRB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC1OCCO1.CC(=O)O

Origin of Product

United States

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